molecular formula C14H23N5 B11745357 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11745357
M. Wt: 261.37 g/mol
InChI Key: PINRXEKKHGFKRZ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of hydrazine derivatives with β-diketones. This reaction provides a mixture of regioisomers, where the substituted heteroatom is either next to the R1 or the R3 substituents . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems. These methods are designed to be efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens. The reaction conditions often involve the use of solvents like dichloromethane and tetrahydrofuran, and the reactions are carried out at low temperatures under a nitrogen atmosphere .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically produce oxidized derivatives, while reduction reactions produce reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its pharmacological effects. The molecular docking studies have revealed its binding patterns and interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific substituents make it a versatile compound for various applications .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-5-7-19-10-14(12(4)17-19)15-8-13-9-18(6-2)16-11(13)3/h9-10,15H,5-8H2,1-4H3

InChI Key

PINRXEKKHGFKRZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CN(N=C2C)CC

Origin of Product

United States

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